3-Bromo-4-hydroxycinnamic acid
Overview
Description
3-Bromo-4-hydroxycinnamic acid is an organic compound with the molecular formula C9H7BrO3 It is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the third position and a hydroxyl group at the fourth position on the phenyl ring
Mechanism of Action
Target of Action
3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acid, is likely to interact with similar targets as its parent compound. Hydroxycinnamic acids are known to interact with enzymes such as Histidine ammonia-lyase and Macrophage migration inhibitory factor . These enzymes play crucial roles in various biological processes, including metabolic pathways and immune responses.
Mode of Action
These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
Hydroxycinnamic acids, including this compound, are involved in several biochemical pathways. They are key intermediates in the phenylpropanoid pathway, which leads to the biosynthesis of a wide range of secondary metabolites . These metabolites play various roles in plant defense, pigmentation, and structural integrity .
Pharmacokinetics
Hydroxycinnamic acids generally have low bioavailability due to their poor absorption and rapid metabolism . They are also subject to extensive first-pass metabolism, further reducing their bioavailability .
Result of Action
Hydroxycinnamic acids are known to have antioxidant properties . They can minimize oxidative damage, maintain cellular homeostasis, and protect vital cellular components from harm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. For instance, hydroxycinnamic acids are known to increase under stressful conditions in plants, regulating physiological processes to withstand environmental stresses .
Biochemical Analysis
Biochemical Properties
It is known that hydroxycinnamic acid derivatives, which include 3-Bromo-4-hydroxycinnamic acid, possess potent antioxidant and anti-inflammatory properties
Cellular Effects
Hydroxycinnamic acid derivatives have been shown to inhibit macrophage infiltration and nuclear factor κB (NF-κB) activation in adipose tissues of obese animals . They also reduce the expression of proinflammatory adipokines and increase the secretion of an anti-inflammatory agent, adiponectin, from adipocytes .
Molecular Mechanism
It is known that hydroxycinnamic acid derivatives can inhibit certain enzymes and activate others . They can also bind to various biomolecules and cause changes in gene expression .
Dosage Effects in Animal Models
It is known that hydroxycinnamic acid derivatives can have beneficial effects on lipid metabolism and obesity .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to hydroxycinnamic acid derivatives. These compounds are known to interact with various enzymes and cofactors
Transport and Distribution
It is known that 3-bromopyruvate, a compound with a similar structure, can be transported into human erythrocytes in a pH-dependent manner . The transport is inhibited by pyruvate and significantly inhibited by 1-cyano-4-hydroxycinnamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxycinnamic acid typically involves the bromination of 4-hydroxycinnamic acid. One common method includes the reaction of 4-hydroxycinnamic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-bromo-4-hydroxyphenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-hydroxycinnamic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent and building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Cinnamic acid: The parent compound, lacking the bromine and hydroxyl substitutions.
4-Hydroxycinnamic acid: Similar structure but without the bromine atom.
3-Bromo-4-methoxycinnamic acid: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 3-Bromo-4-hydroxycinnamic acid is unique due to the combined presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in synthetic and biological applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXBZABAJSGDX-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231748 | |
Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-77-9 | |
Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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